环己烷甲酸氯甲酯

描述

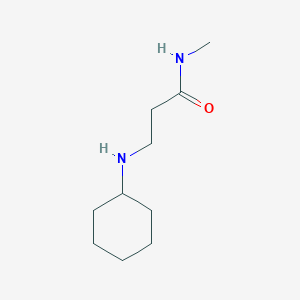

Chloromethyl cyclohexanecarboxylate is a complex organic compound that belongs to the class of cyclohexanecarboxylic acid esters. It is used in various chemical reactions and has a molecular formula of C8H13ClO2 .

Synthesis Analysis

The synthesis of Chloromethyl cyclohexanecarboxylate involves the use of aromatic compounds with formaldehyde and hydrogen chloride. This reaction is catalyzed by Lewis acids such as zinc chloride . A plausible mechanism for this catalysis involves the treatment of dimethoxymethane with chlorosulfonic acid in situ, which produces methyl chloromethyl ether. The formation of the chloromethyl cation ([ClCH2]+) is then promoted by ZnI2 .Molecular Structure Analysis

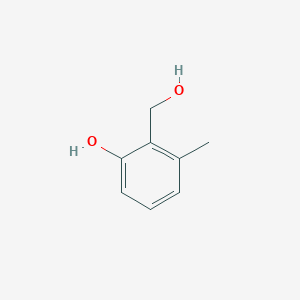

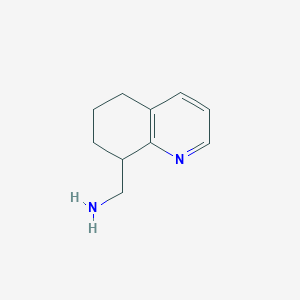

The molecular structure of Chloromethyl cyclohexanecarboxylate involves a cyclohexane ring with a carboxylate (CO2) and a chloromethyl (CH2Cl) group attached to it . The structure is influenced by the properties of cyclohexane and the attached functional groups .Chemical Reactions Analysis

Chloromethyl cyclohexanecarboxylate exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide .科学研究应用

催化和化学合成

环己烷甲酸氯甲酯已用于各种化学合成和催化过程中。例如,在甲醇溶液中使用氯化钯 (II)-三苯基膦作为催化剂,环己烯的羰基化反应会以高效率生成环己烷甲酸甲酯。该过程的动力学性质已得到研究,包括催化剂初始浓度、一氧化碳压力和温度等变量的影响 (吉田、杉田、工藤和竹崎,1976)。

微生物降解和生物合成

环己烷甲酸,环己烷甲酸氯甲酯的衍生物,在微生物降解和生物合成中具有重要意义。它是正烷基环烷烃氧化微生物降解和苯甲酸厌氧降解形成的。此外,它在细胞成分和次级代谢产物的生物合成中充当合成中间体或起始单元。研究已确定了负责特定细菌菌株中 CHCA 芳构化途径的基因簇,极大地促进了我们对微生物代谢和遗传途径的理解 (山本、长谷川、刘和岩城,2021)。

超分子化学

在超分子化学领域,已合成和研究了环己烷甲酸衍生物,如 CHC-βCD,以了解它们的分子内络合物形成行为。此类化合物在水中表现出与温度无关的分子内络合物,已通过二维和变温核磁共振波谱进行分析。该研究提供了对这种分子的结构动力学和在药物递送和分子识别系统中的潜在应用的见解 (李、吴和诺瓦克,2002)。

电催化和电化学

环己烷甲酸的电化学氧化已通过超声波辐照得到增强。这种改性导致双电子产物占优势和反应效率提高,突出了超声波辐照在电化学反应和催化中的应用潜力 (奇拉、洛里默、梅森、史密斯和沃尔顿,1989)。

材料科学和聚合物化学

环己烷甲酸氯甲酯也与环聚合新单体的合成有关,这些单体用于生产环化效率高、规整立构高的环聚合物。这些聚合物在材料科学和纳米技术中具有潜在应用 (津田和马蒂亚斯,1993)。

作用机制

Target of Action

Chloromethyl cyclohexanecarboxylate (CMCC) is a complex organic compound. The primary targets of CMCC in S. flexneri are FabH Cys112 and MiaA Cys273 . These targets play crucial roles in the biochemical pathways of the organism, influencing its survival and proliferation.

Mode of Action

The mode of action of CMCC involves the Blanc chloromethylation reaction . This reaction is carried out under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Biochemical Pathways

. This can potentially affect various biochemical pathways, especially those involving aromatic compounds.

Pharmacokinetics

64 g/mol , which may influence its bioavailability and pharmacokinetics.

生化分析

Biochemical Properties

It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . In most cells, glutathione levels are high (up to 10 mM) and glutathione transferase is ubiquitous .

Cellular Effects

Compounds with chloromethyl groups, such as CellTracker dyes, have been shown to interact with thiol groups in cells . This interaction could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of certain compounds can change over time in laboratory settings

Dosage Effects in Animal Models

It is known that the effects of certain compounds can vary with different dosages in animal models

Metabolic Pathways

It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction could potentially involve enzymes or cofactors and could affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that certain compounds can be transported and distributed within cells and tissues

Subcellular Localization

It is known that certain compounds can localize to specific compartments or organelles within cells

属性

IUPAC Name |

chloromethyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFSEXLXRFOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)

![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)